N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of an oxolane ring, a dimethyl-substituted oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized from 2-deoxy-D-ribose through a reduction and dehydration/cyclization reaction in an acidic aqueous solution.
Synthesis of the Oxazole Ring: The oxazole ring can be constructed via a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced through a reaction between a sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the sulfonamide group produces an amine.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane and oxazole rings provide a rigid framework that can fit into active sites of enzymes, while the sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxolane Derivatives: Compounds containing the oxolane ring, such as tetrahydrofuran and its derivatives, share similar structural features but differ in their functional groups and reactivity.
Oxazole Derivatives: Compounds like 2,4-dimethyl-1,2-oxazole and 4,5-dimethyl-1,2-oxazole have similar ring structures but lack the sulfonamide group.
Sulfonamide Derivatives: Compounds such as sulfanilamide and its derivatives share the sulfonamide group but differ in their ring structures and substituents.
Uniqueness
N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of an oxolane ring, a dimethyl-substituted oxazole ring, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5S/c1-7-9(8(2)17-12-7)18(14,15)11-5-10(13)3-4-16-6-10/h11,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXNXASAGGEXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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